

2,6-Dimethyl-3'-Hydroxydiphenylamine physical characteristics

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Compound of Interest

Compound Name: 3-((2,6-Dimethylphenyl)amino)phenol

Cat. No.: B573788

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An In-depth Technical Guide to the Physical Characteristics of 2,6-Dimethyl-3'-Hydroxydiphenylamine

This technical guide provides a comprehensive overview of the core physical characteristics of 2,6-Dimethyl-3'-Hydroxydiphenylamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for characteristic determination, and includes a visual representation of the compound's structural and property relationships.

Core Physical and Chemical Properties

2,6-Dimethyl-3'-Hydroxydiphenylamine is a derivative of diphenylamine, notable for its specific substitutions that influence its physical and chemical behavior.^[1] It is recognized for its application as an antioxidant, particularly in the rubber industry, where it enhances the durability and lifespan of materials by inhibiting oxidation.^[1]

Data Presentation

The known physical and chemical properties of 2,6-Dimethyl-3'-Hydroxydiphenylamine are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	3-((2,6-Dimethylphenyl)amino)phenol	[2]
Synonyms	2,6-Dimethyl-3'-hydroxydiphenylamine; 3-(2,6-DiMethyl-phenylaMino)-phenol; Phenol, 3-[(2,6-dimethylphenyl)amino]-	[1][2][3][4]
CAS Number	180163-21-7	[1][2][3]
Molecular Formula	C ₁₄ H ₁₅ NO	[1][2]
Molecular Weight	213.27 g/mol	[1][4]
Melting Point	117-120 °C	[1]
Appearance	Not explicitly documented; aromatic amines are typically colorless or pale solids that may darken upon exposure to air and light.[5]	
Solubility	Specific data not available. By analogy to diphenylamine, it is expected to be poorly soluble in water but soluble in organic solvents like ethanol, benzene, and ether.[5][6]	
Storage Conditions	Keep in a dark place under an inert atmosphere at room temperature.	[1][4]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this specific compound are not widely published. However, standard methodologies for organic compounds, particularly aromatic amines, are applicable.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.^[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.^[8]

Methodology:

- **Sample Preparation:** A small amount of dry, finely powdered 2,6-Dimethyl-3'-Hydroxydiphenylamine is packed into a capillary tube to a height of 2-3 mm.^[9] The tube is tapped gently to ensure dense packing.^{[9][10]}
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
- **Heating:** The sample is heated rapidly to determine an approximate melting point.^[7] The apparatus is then allowed to cool.
- **Accurate Measurement:** A second measurement is performed with a fresh sample. The temperature is raised quickly to about 20°C below the approximate melting point, and then the heating rate is slowed to approximately 1-2°C per minute.^[9]
- **Data Recording:** The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is T1-T2.^[10]

Solubility Determination (Equilibrium Solubility Method)

This protocol provides a standardized approach to determine the solubility of an organic compound in various solvents.^[11]

Methodology:

- **Sample Preparation:** An excess amount of 2,6-Dimethyl-3'-Hydroxydiphenylamine is added to a sealed vial containing a known volume of the desired solvent (e.g., water, ethanol, acetone).^[11]

- **Equilibration:** The vial is agitated at a constant temperature using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.[\[11\]](#)
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration through a syringe filter compatible with the solvent.[\[11\]](#) This step must be performed quickly to avoid temperature fluctuations.[\[11\]](#)
- **Quantification:** A known volume of the clear, saturated supernatant is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is measured.
- **Calculation:** The solubility is calculated and expressed in units such as g/L or mg/mL.

Mandatory Visualization

The following diagram, generated using the DOT language, illustrates the logical relationship between the molecular structure of 2,6-Dimethyl-3'-Hydroxydiphenylamine and its resulting physical properties.

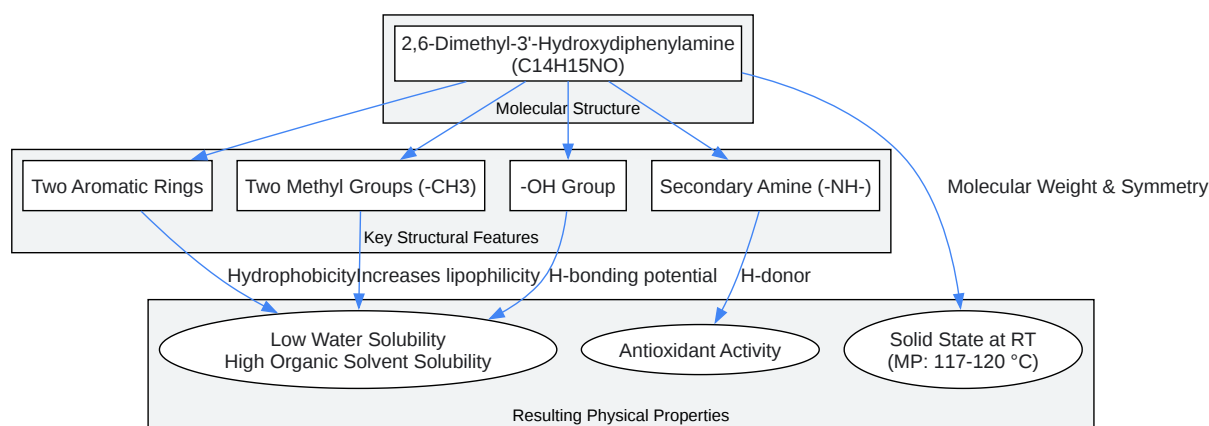


Figure 1. Structure-Property Relationship of 2,6-Dimethyl-3'-Hydroxydiphenylamine

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Caption: Structure-Property Relationship Diagram.

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